molecular formula C14H14F3N3O2 B15103742 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide

Cat. No.: B15103742
M. Wt: 313.27 g/mol
InChI Key: XJOUBECIIBYHJR-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring and a pyridine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-1,2-dicarbonyl compounds, under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.

    Amide Bond Formation: The final step involves the coupling of the oxazole and pyridine intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide stands out due to the presence of both the oxazole and pyridine rings, along with the trifluoromethyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H14F3N3O2

Molecular Weight

313.27 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide

InChI

InChI=1S/C14H14F3N3O2/c1-8-11(9(2)22-20-8)4-6-13(21)19-10-3-5-12(18-7-10)14(15,16)17/h3,5,7H,4,6H2,1-2H3,(H,19,21)

InChI Key

XJOUBECIIBYHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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